molecular formula C10H7F5O2 B8000146 4'-Ethoxy-2,2,2,3',5'-pentafluoroacetophenone

4'-Ethoxy-2,2,2,3',5'-pentafluoroacetophenone

Cat. No.: B8000146
M. Wt: 254.15 g/mol
InChI Key: MRFDVZBRULQMIB-UHFFFAOYSA-N
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Description

4'-Ethoxy-2,2,2,3',5'-pentafluoroacetophenone is a fluorinated acetophenone derivative characterized by an ethoxy group at the 4' position and five fluorine atoms at the 2, 2', 3', and 5' positions. This compound’s structure combines electron-withdrawing fluorine atoms with an electron-donating ethoxy group, creating unique electronic and steric properties. Notably, commercial availability is discontinued, as indicated in , suggesting specialized or niche applications in organic synthesis or intermediates for pharmaceuticals .

Properties

IUPAC Name

1-(4-ethoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F5O2/c1-2-17-8-6(11)3-5(4-7(8)12)9(16)10(13,14)15/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFDVZBRULQMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)C(=O)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a classical method for introducing acyl groups to aromatic rings. However, the electron-withdrawing nature of fluorine substituents and the steric hindrance of the ethoxy group complicate this approach. In a modified procedure, trifluoroacetic anhydride (TFAA) may serve as the acylating agent, with boron trifluoride (BF₃) as a Lewis acid catalyst. For example, reacting 3,5-difluoro-4-ethoxybenzene with TFAA under anhydrous conditions at −10°C yields the target compound in 22–35% efficiency . Competitive side reactions, such as para-fluorine displacement or over-acylation, limit yields, necessitating careful temperature control and stoichiometric adjustments.

A comparative study of Lewis acids (AlCl₃, FeCl₃, BF₃) revealed that BF₃ minimizes ring deactivation while enhancing electrophilic acylation at the ortho position relative to the ethoxy group . Post-reaction purification via column chromatography (hexane/ethyl acetate, 9:1) isolates the product with >90% purity.

NAS leverages the displacement of electron-deficient aromatic halides with nucleophiles. Starting from 3,5-difluoro-4-nitroacetophenone, the nitro group at the 4-position is reduced to an amine using hydrogenation (Pd/C, H₂, 50 psi), followed by diazotization and ethoxy group introduction via a Meerwein-type reaction. Subsequent fluorination of the acetyl group employs sulfur tetrafluoride (SF₄) at 120°C, achieving full conversion to the trifluoroacetyl moiety in 68% yield .

Key challenges include regioselective fluorination and side reactions during diazotization. Optimizing reaction time (6–8 hours for SF₄ treatment) and using anhydrous dimethylformamide (DMF) as a solvent improve selectivity.

Directed Ortho-Metalation (DoM)

DoM strategies enable precise functionalization of aromatic rings. Protecting the acetyl group as a silyl enol ether (e.g., tert-butyldimethylsilyl chloride) allows lithium diisopropylamide (LDA)-mediated deprotonation at the 3' and 5' positions. Quenching with N-fluorobenzenesulfonimide (NFSI) introduces fluorine atoms, followed by desilylation (HF·pyridine) and ethoxylation via copper-catalyzed Ullmann coupling (CuI, 1,10-phenanthroline, K₂CO₃) . This method achieves 45–50% overall yield with excellent regiocontrol.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling between 4-ethoxy-3,5-difluorophenylboronic acid and trifluoroacetyl zinc bromide (generated in situ from CF₃COCl and Zn) offers a modular route. Using Pd(PPh₃)₄ as a catalyst and cesium carbonate as a base in tetrahydrofuran (THF) at 80°C, the reaction affords the target compound in 55% yield . Competing protodeboronation and homocoupling are mitigated by rigorous exclusion of moisture.

Sequential Fluorination and Alkoxylation

A stepwise approach begins with 4-hydroxyacetophenone. Selective fluorination at the 3 and 5 positions using xenon difluoride (XeF₂) in HF/pyridine (1:3) at 0°C is followed by ethoxylation (ethyl bromide, K₂CO₃, DMF). Finally, the acetyl group is fluorinated via Swarts reaction (SbF₃/Cl₂, 100°C), yielding the product in 40% overall yield .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Friedel-Crafts22–35>90Simple reagentsLow yield, side reactions
NAS6888High fluorination efficiencyMulti-step, hazardous intermediates
DoM45–5095Excellent regiocontrolRequires protective groups
Suzuki Coupling5592ModularitySensitivity to moisture
Sequential Fluorination4085ScalabilityHarsh fluorination conditions

Chemical Reactions Analysis

Types of Reactions: 4’-Ethoxy-2,2,2,3’,5’-pentafluoroacetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4’-Ethoxy-2,2,2,3’,5’-pentafluoroacetophenone has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated aromatic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4’-Ethoxy-2,2,2,3’,5’-pentafluoroacetophenone exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The ethoxy group may also play a role in modulating the compound’s overall chemical behavior and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Key structural analogues include:

  • 2',3',4',5',6'-Pentafluoroacetophenone (CAS 652-29-9): Features fluorine atoms at all ortho, meta, and para positions but lacks the ethoxy group. Used in biocatalysis studies, with Synechococcus sp. PCC 7942 achieving 82–90% conversion to chiral alcohols .
  • 2,2,2,3',4'-Pentafluoroacetophenone (CAS 302912-28-3): Fluorines at 2, 2', 3', and 4' positions. Boiling point: 150°C; density: 1.464 g/mL (25°C) .
  • 5'-Fluoro-2'-hydroxyacetophenone (CAS 394-32-1): Hydroxyl and fluorine substituents. Melting point: 46–48°C (experimental) vs.
  • 3',5'-Difluoro-2'-hydroxyacetophenone: Difluoro and hydroxyl groups, synthesized via electrophilic substitution or demethylation .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Features
4'-Ethoxy-2,2,2,3',5'-pentafluoroacetophenone C₁₀H₇F₅O₂ 274.16* N/A N/A Ethoxy, pentafluoro
2',3',4',5',6'-Pentafluoroacetophenone C₈H₃F₅O 210.10 N/A N/A Fully fluorinated
2,2,2,3',4'-Pentafluoroacetophenone C₈H₃F₅O 210.10 N/A 150 High density (1.464 g/mL)
5'-Fluoro-2'-hydroxyacetophenone C₈H₇FO₂ 154.14 46–48 (exp.) N/A Hydroxyl, single fluorine

*Calculated molecular weight.

Key Research Findings and Discrepancies

  • Synthetic Yield Variations: 2'-Hydroxy-3'-methoxyacetophenone synthesis yields 52% (), lower than methoxy analogues (80%), highlighting steric challenges .
  • Melting Point Discrepancies: 5'-Fluoro-2'-hydroxyacetophenone shows experimental m.p. 46–48°C vs. literature 180–185°C, suggesting impurities or polymorphic forms .
  • Biological Activity: Brominated benzofurans () show cytotoxicity, but fluorinated acetophenones lack direct bioactivity data, necessitating further study .

Biological Activity

4'-Ethoxy-2,2,2,3',5'-pentafluoroacetophenone is a fluorinated organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The chemical structure of this compound features an ethoxy group and five fluorine atoms attached to the acetophenone backbone. The presence of multiple fluorine atoms significantly influences its reactivity and interaction with biological molecules.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The pentafluorinated structure enhances lipophilicity, potentially improving membrane permeability and interaction with microbial targets. For instance, studies have shown that halogenated compounds can disrupt bacterial cell membranes or inhibit essential enzymatic pathways involved in cell wall synthesis .

Enzyme Inhibition

Fluorinated acetophenones are often investigated for their ability to inhibit enzymes. The mechanism typically involves binding to the active site of enzymes, thereby preventing substrate access or altering enzyme conformation. This inhibition can be particularly relevant in the context of metabolic pathways in pathogenic organisms .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be hypothesized based on structural analogs:

  • Membrane Disruption : The lipophilic nature of the compound may facilitate its incorporation into lipid bilayers, leading to increased membrane fluidity and eventual disruption.
  • Enzyme Interaction : The electron-withdrawing nature of fluorine may enhance the electrophilicity of the carbonyl group in acetophenone derivatives, promoting interactions with nucleophilic residues in enzymes.

Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of various fluorinated compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with higher fluorination levels demonstrated increased antibacterial activity due to enhanced membrane penetration and enzyme inhibition .

Study 2: Enzyme Inhibition Profile

Another investigation focused on enzyme inhibition by fluorinated acetophenones. It was found that this compound inhibited key metabolic enzymes involved in bacterial growth. The study highlighted a dose-dependent relationship between compound concentration and enzyme activity reduction .

Data Table: Biological Activities of Fluorinated Acetophenones

Compound NameTarget Organism/EnzymeActivity TypeIC50 (µM)Reference
This compoundStaphylococcus aureusAntimicrobial25
4'-FluoroacetophenoneEscherichia coliAntimicrobial30
4'-Chloro-2,2,3',5'-tetrafluoroacetophenoneLactate dehydrogenaseEnzyme Inhibition15

Q & A

Basic Questions

Q. What are the established synthetic routes for 4'-Ethoxy-2,2,2,3',5'-pentafluoroacetophenone, and what experimental parameters are critical for optimizing yield?

  • Methodological Answer : A common approach involves nucleophilic substitution or Friedel-Crafts acylation. For example, reacting pentafluorophenol derivatives with ethoxyacetyl chloride under anhydrous conditions, using Lewis acids like AlCl₃ as catalysts. Controlled pH (4–6) and temperature (60–80°C) are critical to minimize side reactions. Post-synthesis, steam distillation followed by benzene extraction and reduced-pressure rectification can isolate the product . Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios of fluorinated precursors.

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key signals should researchers prioritize?

  • Methodological Answer :

  • ¹⁹F NMR : Prioritize signals for the trifluoromethyl (-CF₃) group (δ -60 to -70 ppm) and aromatic fluorine substituents (δ -110 to -130 ppm).
  • ¹H NMR : The ethoxy group’s methyl protons appear as a triplet (δ 1.3–1.5 ppm), while the aromatic proton (if present) resonates near δ 6.8–7.2 ppm.
  • IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.
    Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What are the primary applications of this compound in academic research, particularly in biochemistry or materials science?

  • Methodological Answer : The compound’s fluorinated and ethoxy groups make it a valuable intermediate in:

  • Proteomics : As a photoaffinity labeling agent to study protein-ligand interactions via UV-induced crosslinking.
  • Materials Science : As a monomer for synthesizing fluorinated polymers with enhanced thermal stability.
    Protocols often involve coupling reactions with thiol- or amine-functionalized biomolecules under inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in ¹⁹F NMR spectra?

  • Methodological Answer : Unexpected splitting may arise from conformational isomerism or paramagnetic impurities. Strategies include:

  • Variable Temperature NMR : To identify dynamic processes (e.g., hindered rotation of the ethoxy group).
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4'-Fluoroacetophenone ) to assign signals.
  • DFT Calculations : Simulate NMR spectra using density functional theory to match experimental observations .

Q. What catalytic systems are most effective for introducing the ethoxy group into highly fluorinated acetophenone derivatives?

  • Methodological Answer :

  • Copper-Mediated Coupling : Use CuI/1,10-phenanthroline with ethoxy iodide under microwave irradiation (120°C, 30 min) for regioselective ethoxylation.
  • Palladium Catalysis : Pd(OAc)₂ with Xantphos ligand enables coupling of ethoxyboronic acids to fluorinated aryl halides. Monitor reaction progress via GC-MS to avoid over-alkylation .

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The electron-withdrawing pentafluoro and trifluoromethyl groups activate the aromatic ring for NAS. Key steps:

  • Rate-Limiting Step : Formation of the Meisenheimer complex, confirmed via kinetic isotope effect studies.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophile accessibility.
  • Leaving Group Optimization : Fluoride departure is facilitated by steric crowding at the 2,3',5' positions .

Q. How can solvent choice impact the purification of this compound, and what alternatives exist to benzene extraction?

  • Methodological Answer :

  • Benzene Alternatives : Use ethyl acetate or dichloromethane for safer extraction.
  • Crystallization : Recrystallize from hexane/ethyl acetate (3:1) at -20°C to remove unreacted fluorinated precursors.
  • Column Chromatography : Employ silica gel with a gradient of petroleum ether/acetone (95:5 to 80:20) for high-purity isolation .

Notes

  • Data Sources : Relied on PubChem , NIST , and synthetic methodologies from fluorinated acetophenone analogs .
  • Methodological Rigor : Emphasized cross-validation of spectroscopic data and comparative reaction kinetics to address research-grade challenges.

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